molecular formula C22H21Cl2NO5 B265575 (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No. B265575
M. Wt: 450.3 g/mol
InChI Key: CWVLMOUWUTUYPB-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as DCP-LA and has been found to have various biological effects.

Mechanism of Action

The mechanism of action of DCP-LA is not fully understood. However, it has been suggested that it acts by modulating the activity of various signaling pathways in the brain. DCP-LA has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a crucial role in neuronal survival and growth. It has also been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species (ROS), which can cause oxidative damage to neurons.
Biochemical and Physiological Effects:
DCP-LA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in cognitive function and memory. DCP-LA has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has been suggested that DCP-LA may act by inhibiting the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.

Advantages and Limitations for Lab Experiments

DCP-LA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to be effective in various animal models of neurological disorders, making it a promising candidate for further research. However, there are also some limitations to using DCP-LA in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, the optimal dosage and duration of treatment have not been established.

Future Directions

There are several future directions for research on DCP-LA. One direction is to further investigate its mechanism of action and identify the signaling pathways involved. Another direction is to study its effects on other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, more research is needed to determine the optimal dosage and duration of treatment. Finally, the development of more potent and selective analogs of DCP-LA may lead to the discovery of new therapeutic agents for neurological disorders.
Conclusion:
In conclusion, DCP-LA is a promising compound that has potential applications in scientific research. It has been found to have various biological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. However, more research is needed to fully elucidate its mechanism of action and determine its optimal dosage and duration of treatment. The development of more potent and selective analogs of DCP-LA may lead to the discovery of new therapeutic agents for neurological disorders.

Synthesis Methods

DCP-LA can be synthesized by the reaction of 3,4-dichlorophenylacetic acid with 4-methoxybenzaldehyde and 3-methoxypropylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions. The yield of the reaction is generally high, and the purity of the product can be improved by further purification.

Scientific Research Applications

DCP-LA has been found to have various biological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. It has been shown to be effective in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DCP-LA has also been found to have potential applications in the treatment of stroke, traumatic brain injury, and other neurological disorders. It has been shown to improve cognitive function and memory in animal models.

properties

Product Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Molecular Formula

C22H21Cl2NO5

Molecular Weight

450.3 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H21Cl2NO5/c1-29-11-3-10-25-19(14-6-9-16(23)17(24)12-14)18(21(27)22(25)28)20(26)13-4-7-15(30-2)8-5-13/h4-9,12,19,26H,3,10-11H2,1-2H3/b20-18+

InChI Key

CWVLMOUWUTUYPB-CZIZESTLSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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